Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that related compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response. The interaction with COX enzymes suggests that this compound may have anti-inflammatory properties . Additionally, it may interact with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, this compound has demonstrated antiproliferative activity, suggesting its potential as an anticancer agent . It influences cell function by inducing cell cycle arrest and promoting apoptosis, which are critical mechanisms in cancer treatment. Furthermore, this compound may impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to enzymes such as COX, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to changes in gene expression and modulation of cellular pathways. These interactions contribute to its observed biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained biological effects, further supporting its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular pathways.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKWYAABMDTFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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